Cas no 946-39-4 (Ethyl trans-2-phenylcyclopropanecarboxylate)

Ethyl trans-2-phenylcyclopropanecarboxylate is a cyclopropane derivative featuring a phenyl substituent at the 2-position and an ester functional group. This compound is of interest in synthetic organic chemistry due to its strained cyclopropane ring, which serves as a versatile intermediate in the preparation of more complex structures. The trans-configuration ensures stereochemical specificity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its ester group enhances solubility in organic solvents, facilitating further transformations such as hydrolysis or reduction. The phenyl moiety contributes to its utility in medicinal chemistry, where it may act as a precursor for bioactive molecules. This compound is typically handled under standard laboratory conditions, requiring protection from moisture and extreme temperatures.
Ethyl trans-2-phenylcyclopropanecarboxylate structure
946-39-4 structure
Product Name:Ethyl trans-2-phenylcyclopropanecarboxylate
CAS No:946-39-4
MF:C12H14O2
MW:190.238363742828
MDL:MFCD00019221
CID:811494
PubChem ID:252496
Update Time:2025-06-10

Ethyl trans-2-phenylcyclopropanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylicacid, 2-phenyl-, ethyl ester, (1R,2R)-rel-
    • ETHYL TRANS-2-PHENYLCYCLOPROPANECARBOXYLATE
    • (1R,2R)-ethyl 2-phenylcyclopropane-1-carboxylate
    • ethyl (1R,2R)-rel-2-phenylcyclopropane-1-carboxylate
    • Ethyl trans-2-phenylcyclopropane-1-carboxylate
    • ethyl (1R,2R)-2-phenylcyclopropanecarboxylate
    • (1R,2R)-rel-Ethyl 2-phenylcyclopropanecarboxylate
    • trans-2-Phenylcyclopropanecarboxylic acid ethyl ester
    • trans-Ethyl 2-phenylcyclopropane-1-carboxylate
    • ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
    • SRGUIJLJERBBCM-WDEREUQCSA-N
    • NSC74491
    • KS-0
    • Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, trans- (8CI)
    • (1R,2R)-rel-2-Phenylcyclopropanecarboxylic acid ethyl ester
    • (E)-Ethyl 2-phenylcyclopropanecarboxylate
    • anti-Ethyl 2-phenylcyclopropanecarboxylate
    • Ethyl trans-2-phenyl-1-cyclopropanecarboxylate
    • NSC 74491
    • trans-2-Phenylcyclopropane-1-carboxylic acid ethyl ester
    • (1R,2R)-ethyl 2-phenylcyclopropanecarboxylate
    • Cyclopropanecarboxylic acid, ethyl ester, trans-
    • AS-52681
    • (1R, 2R)-2-Phenyl-cyclopropanecarboxylic acid ethyl ester
    • 34716-60-4
    • NSC-74491
    • EN300-255227
    • AT11583
    • AKOS000278472
    • EN300-208405
    • MFCD00019221
    • ethyl (1R,2R)(c)\\rel-2(c)\\phenylcyclopropane(c)\\1(c)\\carboxylate
    • trans-(+/-)-2-phenyl-cyclopropanecarboxylic acid ethyl ester
    • 946-39-4
    • rac-ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
    • P15489
    • Rel-ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
    • CS-0049583
    • trans-ethyl-2-phenyl-cyclopropane-carboxylate
    • SCHEMBL4135351
    • (1R,2R)-2-Phenyl-cyclopropanecarboxylic acid ethyl ester
    • Z2306729599
    • trans-ethyl-2-phenylcyclopropane-1-carboxylate
    • Ethyl trans-2-phenylcyclopropanecarboxylate
    • MDL: MFCD00019221
    • Inchi: 1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m0/s1
    • InChI Key: SRGUIJLJERBBCM-WDEREUQCSA-N
    • SMILES: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)OCC

Computed Properties

  • Exact Mass: 190.09900
  • Monoisotopic Mass: 190.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.108
  • Boiling Point: 266.7°Cat760mmHg
  • Flash Point: 106.9°C
  • Refractive Index: 1.54
  • PSA: 26.30000
  • LogP: 2.35320
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

Ethyl trans-2-phenylcyclopropanecarboxylate Security Information

Ethyl trans-2-phenylcyclopropanecarboxylate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Ethyl trans-2-phenylcyclopropanecarboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Osmium, bis(diphenylmethylene)-μ-oxobis[5,10,15,20-tetrakis(4-methylphenyl)-21H,… Solvents: Dichloromethane ;  5 h, rt; 1 h, rt
Reference
Oxo-bridged metal carbene complexes. Synthesis, structure and reactivities of {[Os(Por)(CPh2)]2O} (Por = porphyrinato dianion)
Li, Yan; Huang, Jie-Sheng; Zhou, Zhong-Yuan; Che, Chi-Ming, Chemical Communications (Cambridge, 2003, (12), 1362-1363

Production Method 2

Reaction Conditions
1.1 Catalysts: Copper(II) triflate ,  (4bS,7R,13aS)-2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6,7-dihydro-4b-methyl-7-ph… Solvents: Dichloromethane ;  1 h, 20 °C
1.2 Reagents: Hydrazine, phenyl- ;  10 min, 20 °C
1.3 Solvents: Dichloromethane ;  17 h, rt
Reference
Preparation of new axially chiral bridged 2,2'-bipyridines and pyridyl monooxazolines (pymox). Evaluation in copper(I)-catalyzed enantioselective cyclopropanation
Bouet, Alexis; Heller, Barbara; Papamicael, Cyril; Dupas, Georges; Oudeyer, Sylvain; et al, Organic & Biomolecular Chemistry, 2007, 5(9), 1397-1404

Production Method 3

Reaction Conditions
1.1 Catalysts: Dirhodium tetraacetate Solvents: 1-Hexyl-3-methylimidazolium hexafluorophosphate ;  50 °C; 0.5 h, 50 °C
Reference
Ionic Liquid Metal-Conjugates: Formation of an Imidazolium Dirhodium(II) Carboxylate
Forbes, David C.; Patrawala, Samit A.; Tran, Kim Loan T., Organometallics, 2006, 25(10), 2693-2695

Production Method 4

Reaction Conditions
1.1 Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(4-methylphenyl)-21H,23H-porphinato(2-)-κN… Solvents: Toluene
Reference
Mechanism of Cyclopropanation Reactions Mediated by (5,10,15,20-Tetra-p-tolylporphyrinato)osmium(II) Complexes
Hamaker, Christopher G.; Djukic, Jean-Pierre; Smith, Daniel A.; Woo, L. Keith, Organometallics, 2001, 20(24), 5189-5199

Ethyl trans-2-phenylcyclopropanecarboxylate Preparation Products

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Quantity:5g
Purity:99%
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Additional information on Ethyl trans-2-phenylcyclopropanecarboxylate

Ethyl trans-2-phenylcyclopropanecarboxylate (CAS No. 946-39-4): A Comprehensive Overview

Ethyl trans-2-phenylcyclopropanecarboxylate, identified by its CAS number 946-39-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of cyclopropanecarboxylates, which are known for their unique structural and functional properties. The presence of a phenyl group and a trans-cyclopropane ring makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The chemical structure of Ethyl trans-2-phenylcyclopropanecarboxylate consists of a cyclopropane ring substituted with a phenyl group at the 2-position and a carboxylic acid esterified with ethyl. This configuration imparts specific electronic and steric properties, making it an attractive scaffold for drug discovery. The cyclopropane ring is known for its strain, which can be exploited to enhance the bioactivity of attached molecules, while the phenyl group provides additional functionalization possibilities.

In recent years, there has been growing interest in the pharmacological potential of cyclopropanecarboxylates. Studies have demonstrated that these compounds can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of Ethyl trans-2-phenylcyclopropanecarboxylate make it a valuable candidate for further investigation in these areas.

One of the most compelling aspects of Ethyl trans-2-phenylcyclopropanecarboxylate is its role as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize various derivatives with enhanced pharmacological profiles. For instance, modifications at the phenyl ring or the cyclopropane moiety have led to the discovery of new molecules with improved efficacy and reduced toxicity. These findings underscore the importance of Ethyl trans-2-phenylcyclopropanecarboxylate in the development of next-generation therapeutics.

The synthesis of Ethyl trans-2-phenylcyclopropanecarboxylate is another area of active research. Several synthetic routes have been reported, each with its own advantages and limitations. One common approach involves the reaction of cinnamic acid derivatives with cyclopropene monomers under acidic conditions. This method allows for good regioselectivity and yield, making it suitable for large-scale production. Alternatively, transition metal-catalyzed reactions have been explored as a means to achieve more complex modifications on the cyclopropane ring.

In addition to its synthetic utility, Ethyl trans-2-phenylcyclopropanecarboxylate has found applications in material science. Its unique molecular structure makes it a promising candidate for the development of novel polymers and coatings. These materials could exhibit enhanced mechanical properties or specific chemical functionalities, depending on the design of the molecular framework.

The pharmacological evaluation of Ethyl trans-2-phenylcyclopropanecarboxylate has revealed several interesting findings. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by disrupting key signaling pathways. Additionally, it has demonstrated potent antimicrobial activity against several bacterial and fungal species. These effects are attributed to its ability to interact with biological targets in a unique manner due to its structural features.

Recent advances in computational chemistry have further enhanced our understanding of the pharmacological properties of Ethyl trans-2-phenylcyclopropanecarboxylate. Molecular modeling studies have provided insights into its binding mode with biological targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental validations, which have confirmed many of the predicted interactions.

The future prospects for Ethyl trans-2-phenylcyclopropanecarboxylate are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. As our understanding of its chemical and biological properties continues to grow, new opportunities for innovation are likely to emerge. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in realizing these potential benefits.

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(CAS:946-39-4)Ethyl trans-2-phenylcyclopropanecarboxylate
A857664
Purity:99%
Quantity:5g
Price ($):304.0
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